[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound with a complex structure that includes a bromine atom, an ethoxy group, a hydroxypropyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps, including electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often include the use of readily available starting materials and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring .
Scientific Research Applications
[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit enzymes involved in folate synthesis, which can affect bacterial growth and replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine include:
- 1-Bromo-2-ethoxy-benzene
- 2-Bromoethoxybenzene
- 2-Bromophenetole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfonamide group and the hydroxypropyl group
Biological Activity
(5-Bromo-2-ethoxyphenyl)sulfonylamine, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound features a sulfonyl group linked to a 5-bromo-2-ethoxyphenyl moiety and a 2-hydroxypropylamine functional group, contributing to its unique chemical properties and biological applications. The compound's molecular formula and structure suggest significant interactions with biological targets, which are essential for understanding its pharmacological profile.
The compound is characterized by:
- Molecular Formula : C12H16BrN1O3S1
- Functional Groups : Bromine, ethoxy, sulfonamide, and amine.
The presence of these functional groups suggests that the compound may exhibit diverse biological activities, particularly in medicinal chemistry.
Anticancer Potential
Recent studies have indicated that sulfonamide derivatives, including (5-bromo-2-ethoxyphenyl)sulfonylamine, possess significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 0.74 | Induces apoptosis |
Compound B | HepG2 | 0.71 | Cell cycle arrest at S phase |
Compound C | MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |
These findings suggest that (5-bromo-2-ethoxyphenyl)sulfonylamine may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The compound's structural features may allow it to interact with inflammatory pathways, potentially reducing inflammation in various conditions. Research indicates that the sulfonamide group can inhibit enzymes involved in inflammatory responses.
The mechanism of action for (5-bromo-2-ethoxyphenyl)sulfonylamine likely involves:
- Enzyme Inhibition : The sulfonamide moiety can interact with enzymes such as carbonic anhydrase and cyclooxygenases.
- Receptor Binding : The ethoxy and amine groups may facilitate binding to specific receptors involved in cancer progression and inflammation.
- Cell Cycle Modulation : Similar compounds have shown the ability to arrest the cell cycle at various phases, indicating a potential role in regulating cellular proliferation.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various sulfonamide derivatives on A549 lung cancer cells, revealing that compounds with similar structures to (5-bromo-2-ethoxyphenyl)sulfonylamine exhibited IC50 values ranging from 0.71 µM to 1.88 µM, indicating potent anticancer activity .
- Anti-inflammatory Effects : Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines in vitro. Experiments with related compounds demonstrated a reduction in TNF-alpha levels when treated with sulfonamide derivatives .
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-17-10-5-4-9(12)6-11(10)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWWFXAXEZLTSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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